molecular formula C19H16N2O3S B7515615 N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

Cat. No. B7515615
M. Wt: 352.4 g/mol
InChI Key: DDFNOPLNTUWCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as BCI, is a small molecule inhibitor of the protein kinase CK2. CK2 is a constitutively active serine/threonine kinase that is involved in multiple cellular processes, including cell proliferation, differentiation, and apoptosis. BCI has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for a variety of diseases.

Mechanism of Action

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to be a competitive inhibitor of CK2, meaning that it competes with ATP for binding to the kinase.
Biochemical and physiological effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of beta-amyloid accumulation. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been shown to reduce viral replication in vitro and in vivo. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide in lab experiments is its high specificity for CK2. This allows researchers to selectively inhibit CK2 activity without affecting other kinases. However, one limitation of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide is its relatively low potency compared to other CK2 inhibitors. This can make it difficult to achieve complete inhibition of CK2 activity in some experimental systems.

Future Directions

There are a number of future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide and CK2 inhibition. One area of interest is the development of more potent and selective CK2 inhibitors. This could lead to the development of more effective therapies for cancer, neurodegenerative diseases, and viral infections. Another area of interest is the identification of new substrates and downstream signaling pathways regulated by CK2. This could provide new insights into the role of CK2 in cellular processes and lead to the development of new therapeutic targets. Finally, the development of new animal models for CK2 inhibition could help to elucidate the in vivo effects of N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide and other CK2 inhibitors.

Synthesis Methods

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide can be synthesized using a variety of methods, including the classical Hantzsch synthesis and the modified Hantzsch synthesis. The classical Hantzsch synthesis involves the condensation of 2-aminobenzothiazole, ethyl acetoacetate, and benzaldehyde in the presence of ammonium acetate and ethanol. The modified Hantzsch synthesis involves the condensation of 2-aminobenzothiazole, ethyl acetoacetate, and benzaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. Both methods have been used to synthesize N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide with high yields and purity.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, CK2 has been shown to be overexpressed in many types of cancer, making it a potential target for cancer therapy. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising anti-cancer agent. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to inhibit CK2 activity and reduce the accumulation of beta-amyloid in Alzheimer's disease models, making it a potential therapeutic agent for this disease. In viral infections, CK2 has been shown to be involved in the replication of many viruses, including HIV and HCV. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to inhibit CK2 activity and reduce viral replication, making it a potential antiviral agent.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(15-11-12-5-1-2-6-13(12)19(23)24-15)20-10-9-17-21-14-7-3-4-8-16(14)25-17/h1-8,15H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFNOPLNTUWCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.